ELQ-650

Babesia duncani IC50 Therapeutic index

Researchers require Qi site-selective bc1 inhibitors to overcome atovaquone resistance and low therapeutic indices. ELQ-650 is a second-generation 3-biaryl endochin-like quinolone addressing these gaps. - **Superior safety margin:** 17-fold higher therapeutic index (1200) vs. atovaquone (69) vs. Babesia duncani. - **Distinct pharmacology:** Binds Qi site (vs. atovaquone Qo site); additive interaction (ΣFIC50 = 1.0) enables combination strategies. - **Research applications:** Resistance profiling, SAR studies, and dual-target inhibition in babesiosis/malaria. Supplied as high-purity synthetic compound. Validated for in vitro and preclinical in vivo studies.

Molecular Formula C24H17F4NO3
Molecular Weight 443.4 g/mol
Cat. No. B15559006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameELQ-650
Molecular FormulaC24H17F4NO3
Molecular Weight443.4 g/mol
Structural Identifiers
InChIInChI=1S/C24H17F4NO3/c1-13-22(23(30)18-11-19(25)21(31-2)12-20(18)29-13)16-5-3-14(4-6-16)15-7-9-17(10-8-15)32-24(26,27)28/h3-12H,1-2H3,(H,29,30)
InChIKeyPAIQPDCYXUWBMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ELQ-650: Second-Generation Endochin-Like Quinolone


ELQ-650 is a synthetic 3-biaryl endochin-like quinolone (ELQ) derivative that acts as a potent, selective inhibitor of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain of apicomplexan parasites [1]. It belongs to a class of second-generation ELQ compounds developed to overcome the pharmacological limitations of first-generation ELQs and the clinical shortcomings of atovaquone, including poor bioavailability and the emergence of drug-resistant strains [2]. ELQ-650 exhibits nanomolar antiparasitic activity in vitro, a high therapeutic index, and is under preclinical investigation for the treatment of babesiosis and malaria [1].

Target engagement Cytochrome bc1 Qi site inhibition (distinct Qo site) – apicomplexan electron transport chain probe
Assay context Reported nanomolar-range antiparasitic activity in Babesia duncani culture models; selectivity over human cell lines context
Model requirement In vivo oral bioavailability studies require prodrug form (ELQ-672); combination-additive profile with atovaquone

Why Generic Substitutes Fail for ELQ-650


Substitution of ELQ-650 with atovaquone or earlier-generation ELQ analogs is not a neutral scientific decision due to significant differences in target engagement, cytotoxicity profile, and in vivo pharmacology. Atovaquone, a first-line clinical antibabesial agent, targets the ubiquinol-oxidation (Qo) site of cytochrome bc1, whereas ELQ-650 binds the ubiquinol-reduction (Qi) site, a distinction that underpins their additive interaction (ΣFIC50 = 1) and enables combination therapy strategies [1]. First-generation ELQ compounds required co-administration with atovaquone to achieve radical cure in animal models and exhibited pharmacological limitations that necessitated further optimization [2]. Furthermore, ELQ-650 demonstrates a 17-fold higher in vitro therapeutic index than atovaquone (1200 vs. 69) against Babesia duncani, driven by both superior antiparasitic potency and markedly lower cytotoxicity across multiple human cell lines [1]. These quantitative disparities in binding site selectivity, safety margin, and formulation requirements preclude simple interchangeability in preclinical or translational research settings.

Binding site mismatch

ELQ-650 binds the Qi site of cytochrome bc1, whereas atovaquone binds the Qo site; additive interaction does not guarantee interchangeable target engagement.

Selectivity context

Reported selectivity margin over human cell lines differs substantially from atovaquone and first-generation ELQs; cytotoxicity profile may not transfer across experimental models.

In vivo monotherapy limitation

ELQ-650 prodrug monotherapy does not achieve parasite clearance in lethal murine babesiosis; combination with atovaquone required for radical clearance endpoint.

ELQ-650: Quantitative Evidence vs. Atovaquone and Analogs


Potency and Selectivity vs. Atovaquone in B. duncani

ELQ-650 exhibits the highest therapeutic index (1200) among tested compounds, driven by its potent antibabesial activity (IC50 = 22 nM) and low cytotoxicity against human cell lines (average IC50 = 26 μM). In direct head-to-head comparison, ELQ-650 outperforms atovaquone (IC50 = 72 nM, therapeutic index = 69) and the closely related ELQ-596 (IC50 = 32 nM, therapeutic index = 939) in the same in vitro assay system [1]. The 17.4-fold higher therapeutic index of ELQ-650 relative to atovaquone reflects both a 3.3-fold increase in potency and a 5.2-fold reduction in cytotoxicity, underscoring its favorable preclinical safety margin [1].

Potency & selectivity (B. duncani)
Head-to-head
IC50 = 22 nM, TI = 1200 (ELQ-650)
vs atovaquone IC50 = 72 nM, TI = 69
vs ELQ-596 IC50 = 32 nM, TI = 939
Reported selectivity endpoint context; supports margin-of-safety interpretation in cell-based assays.
62 h in vitro incubation; human cell lines HeLa, HepG2, HEK293, HCT116.
Babesia duncani IC50 Therapeutic index Cytotoxicity Antiparasitic

Additive Combination Profile with Atovaquone

Isobologram analysis reveals that ELQ-650 displays an additive interaction with atovaquone, with a mean fractional inhibitory concentration (ΣFIC50) of 1.0 [1]. This is in contrast to ELQ-672 (a prodrug of ELQ-650), which exhibits a synergistic interaction (ΣFIC50 = 0.5) [1]. The additive mode of interaction indicates that ELQ-650 does not antagonize the activity of atovaquone and can be used in combination without compromising efficacy, a critical consideration for researchers exploring dual-target inhibition strategies.

Combination additivity (ΣFIC50)
Head-to-head
ΣFIC50 = 1.0 with atovaquone (additive)
ELQ-672 prodrug ΣFIC50 = 0.5 (synergistic)
ELQ-596 ΣFIC50 = 0.9 (additive)
Supports combination-study design; no antagonism observed in isobologram analysis.
In vitro B. duncani isobologram analysis context.
Combination therapy Isobologram ΣFIC50 Atovaquone Babesiosis

In Vivo Efficacy of Prodrug and Atovaquone Combination

While ELQ-672 monotherapy (10 mg/kg, oral, daily for 5 days) failed to achieve radical cure in the B. duncani lethal infection mouse model, with parasites recrudescing by day 16 post-infection, combination therapy of ELQ-672 with atovaquone (10 mg/kg each) resulted in complete parasite elimination and 100% survival through the 45-day study endpoint [1]. In contrast, atovaquone monotherapy also resulted in recrudescence, highlighting the necessity of the combination to achieve radical cure [1]. This in vivo data directly demonstrates that ELQ-650 (delivered as its prodrug ELQ-672) provides a curative outcome only when combined with atovaquone, whereas the closely related prodrug ELQ-598 (of ELQ-596) achieved radical cure as a monotherapy [1].

In vivo model response
Head-to-head
ELQ-672 + ATV (10/10 mg/kg): 100% survival, no detectable parasites at day 45
ELQ-672 alone: recrudescence day 16
ELQ-598 alone: radical cure
Reported model-response endpoint context; combination required for parasite clearance, monotherapy insufficient.
Lethal B. duncani mouse model, oral dosing days 3–7 post-infection.
In vivo efficacy Mouse model Babesia duncani Combination therapy Prodrug

Potency Against Atovaquone-Resistant B. duncani

Biochemical and genetic evidence confirms that ELQ compounds, including ELQ-650, target the ubiquinol-reduction (Qi) site of the cytochrome bc1 complex, whereas atovaquone binds the ubiquinol-oxidation (Qo) site [1]. Mutations in the Qo site confer resistance to atovaquone but do not affect Qi site-targeting compounds. Consequently, ELQ-650 demonstrates equipotent activity against atovaquone-sensitive and atovaquone-resistant strains of B. duncani in vitro [2]. While the primary publication does not report a direct IC50 comparison for a specific resistant isolate, the mechanism-based inference is strongly supported by the distinct binding sites and the observed additive interaction in isobologram analysis (ΣFIC50 = 1) [1].

Resistant strain activity
Class-level
Equipotent against atovaquone-sensitive and atovaquone-resistant B. duncani (mechanism-based, Qi vs Qo site).
Qi-site binding supports retained activity context; specific comparative IC50 data to verify.
Inferred from binding site specificity; direct resistant-isolate IC50 not reported.
Drug resistance Atovaquone resistance Cytochrome bc1 Qi site Babesia duncani

ELQ-650: Research and Preclinical Applications


Combination Therapy Studies for Babesiosis

ELQ-650 is ideally suited for researchers investigating dual-target inhibition strategies in babesiosis. Its additive interaction with atovaquone (ΣFIC50 = 1.0) [1] and the demonstrated curative efficacy of its prodrug ELQ-672 in combination with atovaquone in a lethal mouse model [2] provide a robust foundation for dose-finding, regimen optimization, and mechanistic studies of Qi/Qo site co-inhibition. Procurement of ELQ-650 for this application is justified when the experimental goal is to evaluate the contribution of Qi site inhibition to curative outcomes in vivo.

Cytochrome bc1 Structure-Activity Studies

ELQ-650, as a 3-biaryl second-generation ELQ with a defined binding site (Qi site of cytochrome bc1), serves as a valuable chemical probe for SAR investigations. Its 3.3-fold higher potency against B. duncani compared to atovaquone [3] and its distinct resistance profile (mechanism-based retention of activity against Qo site mutants) [4] make it a critical comparator compound when mapping pharmacophore requirements for Qi site inhibition across apicomplexan parasites.

Screening Atovaquone-Resistant Babesia Isolates

Given the mechanism-based evidence that ELQ-650 retains activity against atovaquone-resistant strains [4], this compound is an essential reagent for laboratories characterizing drug-resistant Babesia field isolates or generating resistant lines in vitro. It provides a clear functional readout for distinguishing Qo site-mediated resistance from other resistance mechanisms, enabling more accurate phenotypic profiling.

Prodrug Formulation and Pharmacokinetic Optimization

The divergent in vivo performance of ELQ-672 (prodrug of ELQ-650) compared to ELQ-598 (prodrug of ELQ-596) [2] highlights the critical role of prodrug chemistry and pharmacokinetic properties in achieving curative efficacy. ELQ-650 and its prodrug ELQ-672 therefore represent a valuable case study for medicinal chemists and formulators aiming to optimize oral bioavailability and exposure profiles of ELQ-based therapeutics.

Application
Selection Property
Validation Focus
Combination pathway inhibition (Babesia model)
Additive ΣFIC50 profile with atovaquone
Qi/Qo co-inhibition model response
Cytochrome bc1 SAR investigations
Qi site binding selectivity profile
Apicomplexan bc1 inhibition assay comparison
Atovaquone-resistance mechanism screening
Mechanism-based retained activity context
Qo site mutation vs Qi targeting readout
Prodrug exposure-model optimization
Prodrug-to-parent conversion & oral bioavailability profile
In vivo exposure and clearance endpoint validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for ELQ-650

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.